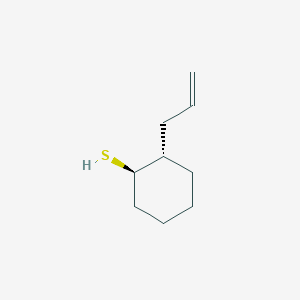![molecular formula C11H14SSi B14495506 Silane, trimethyl[(phenylethynyl)thio]- CAS No. 63135-82-0](/img/structure/B14495506.png)
Silane, trimethyl[(phenylethynyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl[(phenylethynyl)thio]- is a chemical compound with the molecular formula C11H14SiS It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one phenylethynylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(phenylethynyl)thio]- typically involves the reaction of trimethylsilylacetylene with phenylthio compounds under specific conditions. One common method involves the use of transition metal catalysts to facilitate the reaction. For example, the polymerization of 1-phenyl-2-trimethylsilylacetylene by various transition metal catalysts has been reported .
Industrial Production Methods
Industrial production methods for Silane, trimethyl[(phenylethynyl)thio]- are not well-documented in the literature. it is likely that similar synthetic routes involving transition metal catalysts and controlled reaction conditions are employed on a larger scale.
化学反応の分析
Types of Reactions
Silane, trimethyl[(phenylethynyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenylethynylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl[(phenylethynyl)thio]- include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from the reactions of Silane, trimethyl[(phenylethynyl)thio]- depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silane derivatives.
科学的研究の応用
Silane, trimethyl[(phenylethynyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Silane, trimethyl[(phenylethynyl)thio]- involves its interaction with molecular targets through its phenylethynylthio group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which can modify the compound’s properties and reactivity. The molecular pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Silane, trimethyl[(phenylthio)methyl]-: This compound has a similar structure but with a phenylthio group instead of a phenylethynylthio group.
Trimethyl(phenylthio)silane: Another similar compound with a phenylthio group attached to the silicon atom.
Uniqueness
Silane, trimethyl[(phenylethynyl)thio]- is unique due to the presence of the phenylethynylthio group, which imparts distinct chemical properties and reactivity compared to other silane derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry.
特性
CAS番号 |
63135-82-0 |
|---|---|
分子式 |
C11H14SSi |
分子量 |
206.38 g/mol |
IUPAC名 |
trimethyl(2-phenylethynylsulfanyl)silane |
InChI |
InChI=1S/C11H14SSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChIキー |
FVSKTOGMHAHKOL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)SC#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)

![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)








